butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate
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Overview
Description
Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate is a complex organic compound with a unique structure that includes a cyano group, multiple oxo groups, and a triazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the triazatricyclic core, followed by the introduction of the cyano and oxo groups. The final step involves the esterification of the benzoate group with butanol. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce amine or hydroxyl derivatives .
Scientific Research Applications
Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar butyl ester group and is used in the synthesis of biologically active natural products.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: This compound shares the butyl group and has applications in organic synthesis.
Uniqueness
Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[840Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H18N4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate |
InChI |
InChI=1S/C23H18N4O4/c1-2-3-12-31-23(30)15-7-9-17(10-8-15)27-20-18(13-16(14-24)21(27)28)22(29)26-11-5-4-6-19(26)25-20/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
NWLBFPOCVOIWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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